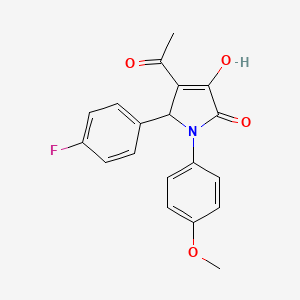![molecular formula C20H24N2O4 B5225109 [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate](/img/structure/B5225109.png)
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate, also known as DIMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate is primarily through its interaction with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate acts as a selective antagonist for the sigma-1 receptor, which can lead to downstream effects on these cellular processes.
Biochemical and Physiological Effects:
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, inhibition of cancer cell growth, and neuroprotection. Inhibition of the sigma-1 receptor by [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate can lead to decreased calcium influx, which has implications for cellular processes such as neurotransmitter release and apoptosis. Additionally, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as a cancer therapeutic agent. In neuroprotection, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been found to protect against neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has several advantages for lab experiments, including its selectivity for the sigma-1 receptor, its potential as a lead compound for drug discovery, and its ability to modulate various cellular processes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate, including its potential as a therapeutic agent for neurological disorders and cancer, its use as a lead compound for drug discovery, and its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and its interactions with other cellular processes. Overall, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate shows promise as a versatile compound with potential applications in various scientific fields.
合成方法
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate can be synthesized through a multi-step process involving the condensation of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenylamine with formaldehyde and subsequent reduction with sodium borohydride. The resulting product can then be converted to its oxalate salt form through reaction with oxalic acid.
科学研究应用
[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been found to act as a selective antagonist for the sigma-1 receptor, which has implications for the treatment of neurological disorders such as Alzheimer's disease and depression. In cancer research, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as a cancer therapeutic agent. In drug discovery, [4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate has been used as a lead compound for the development of new sigma-1 receptor antagonists.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N,N-dimethylaniline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C2H2O4/c1-19(2)18-9-7-15(8-10-18)13-20-12-11-16-5-3-4-6-17(16)14-20;3-1(4)2(5)6/h3-10H,11-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWJIFQPVTRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5225035.png)
![N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5225042.png)
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5225050.png)
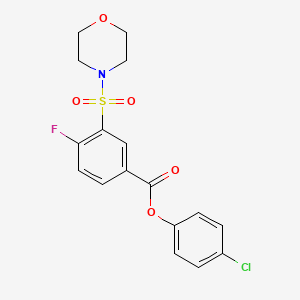
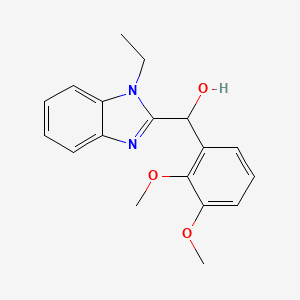
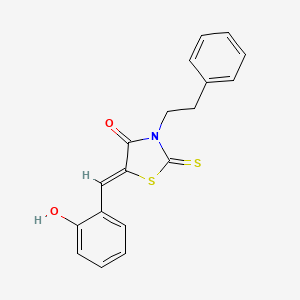

![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5225083.png)
![N,3-dimethyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5225090.png)
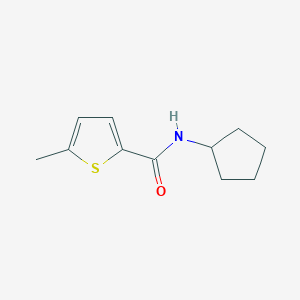
![5-(4-chlorophenyl)-4-[4-(4-ethoxybenzyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5225112.png)
![3-[(4,5-diphenyl-1,3-thiazol-2-yl)(phenyl)amino]propanenitrile](/img/structure/B5225118.png)
![2-[isopropyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B5225119.png)
